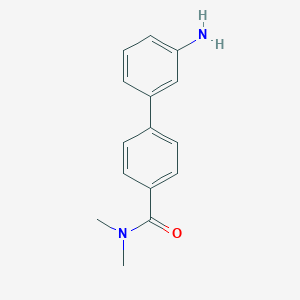

4-(3-Aminophenyl)-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSDXYOFOGILDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598981 | |

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179627-06-6 | |

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anomaly in Chemical Identifier: CAS 179627-06-6

A comprehensive search for the chemical compound designated by CAS Registry Number 179627-06-6 has yielded no definitive molecular formula or weight. This suggests a potential issue with the provided identifier, as it does not correspond to a readily available entry in major chemical databases.

Researchers, scientists, and drug development professionals rely on accurate and verifiable chemical identifiers for the synthesis, analysis, and application of compounds. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. An extensive search for CAS 179627-06-6 has been conducted across multiple chemical and scientific databases. The search did not retrieve any specific chemical entity, its corresponding molecular formula, or its molecular weight.

This lack of information prevents the creation of an in-depth technical guide as requested. The foundational data required to discuss a compound's properties, mechanism of action, relevant signaling pathways, and experimental protocols is unavailable.

Possible Reasons for Data Unavailability:

-

Typographical Error: The provided CAS number may contain a typographical error. CAS numbers have a specific format and a check digit, and any deviation can lead to a failed search.

-

Novel or Undisclosed Compound: The CAS number could belong to a very new, proprietary, or otherwise undisclosed compound that has not yet been populated in public-facing databases.

-

Incorrect Identifier: The number may have been erroneously associated with the intended topic.

Without the correct chemical identity, it is not possible to provide the requested in-depth technical guide with the required scientific integrity and authoritative grounding. We recommend verifying the CAS number for accuracy. Once a valid chemical identifier is provided, a comprehensive technical guide can be developed.

The N,N-Dimethylbenzamide Scaffold: A Privileged Substructure in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The N,N-dimethylbenzamide moiety represents a classic example of a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of therapeutics and other valuable chemical agents across diverse fields. This guide provides a comprehensive technical overview of the N,N-dimethylbenzamide core, exploring its significance in drug discovery, key therapeutic applications, fundamental synthetic strategies, and the critical role of structure-activity relationship (SAR) studies in lead optimization. We will delve into specific examples, from well-established insect repellents to cutting-edge anticancer agents, offering field-proven insights and detailed experimental workflows to empower researchers in their quest for novel therapeutics.

The Benzamide Moiety: A Foundation for Diverse Bioactivity

The benzamide scaffold is a cornerstone in the design of bioactive molecules.[1] Its prevalence in approved drugs and clinical candidates stems from its unique combination of physicochemical properties. The amide bond is relatively stable to metabolic degradation and can participate in crucial hydrogen bonding interactions with biological targets. The aromatic ring provides a rigid core for the attachment of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. N,N-disubstitution on the amide nitrogen, as in N,N-dimethylbenzamide, further enhances metabolic stability by precluding N-dealkylation and can influence the molecule's conformation and lipophilicity.

Benzamide derivatives are known to exhibit a wide array of pharmacological effects, including:

-

Central Nervous System (CNS) Activity: Many analogs act as anticonvulsants, antipsychotics, and antiemetics, often through interactions with dopamine and serotonin receptors.[1]

-

Enzyme Inhibition: This scaffold is central to the design of potent inhibitors for enzymes like histone deacetylases (HDACs) and various protein kinases, which are key targets in oncology.[1][2]

-

Insect Repellency: The most famous example is DEET (N,N-diethyl-m-toluamide), a close structural relative of N,N-dimethylbenzamide, highlighting the class's ability to modulate insect behavior.[1]

-

Antimicrobial and Antiplasmodial Activity: Research has also uncovered the potential for benzamide derivatives to combat bacterial, fungal, and parasitic infections.[1][3]

Key Therapeutic Applications of N,N-Dimethylbenzamide Derivatives

Anticancer Agents

The N,N-dimethylbenzamide core has been successfully incorporated into potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

2.1.1. Protein Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The N-phenylbenzamide linker, a common feature in many kinase inhibitors, positions key pharmacophoric groups in the ATP-binding pocket of these enzymes.[4]

-

Bcr-Abl Kinase Inhibitors: A series of 3-substituted benzamide derivatives, structurally related to imatinib (Gleevec), have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, which is the causative agent of chronic myeloid leukemia (CML).[5] One such compound, NS-187, has demonstrated promise for treating imatinib-resistant CML.[5]

-

Other Kinase Targets: Researchers have designed and synthesized novel 4-methylbenzamide derivatives containing substituted purines that exhibit inhibitory activity against a panel of cancer cell lines.[2] For instance, compounds with a N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone linked to a 2,6-dichloropurine showed significant activity against K562 and HL-60 leukemia cell lines, with IC50 values in the low micromolar range.[2]

Below is a simplified representation of a common signaling pathway targeted by such inhibitors.

Caption: Inhibition of the Bcr-Abl signaling pathway by an N,N-dimethylbenzamide derivative.

2.1.2. Histone Deacetylase (HDAC) Inhibitors

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[6] Their inhibition can lead to cell-cycle arrest and apoptosis in cancer cells. Many HDAC inhibitors consist of three key components: a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.[6] Benzamide derivatives have been extensively explored as effective zinc-binding moieties.[6][7]

The design of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275), a clinical-stage HDAC inhibitor, has yielded compounds with potent anti-proliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562).[8]

Neuroactive Agents

-

Acetylcholinesterase (AChE) Inhibitors: AChE inhibitors are the primary treatment for Alzheimer's disease. A series of benzamide and picolinamide derivatives with a dimethylamine side chain were synthesized and evaluated for AChE inhibitory activity.[9][10] The position of the dimethylamine group was found to significantly influence activity and selectivity, with some compounds showing potent inhibition with IC50 values in the low micromolar range.[9][10] Molecular docking studies suggest these compounds can bind to both the catalytic and peripheral sites of the enzyme.[10]

-

Anticonvulsant Activity: Certain N-substituted benzamide derivatives have shown significant anticonvulsant activity in animal models.[11] The structural features of these molecules allow them to interact with specific binding sites in the CNS, leading to a reduction in seizure activity.[11]

Insect Repellents

The most widely used insect repellent, DEET (N,N-diethyl-m-toluamide), is a close analog of N,N-dimethylbenzamide.[12] While the exact mechanism of action is still under investigation, it is believed to act through multiple pathways.[12][13] DEET can interfere with the function of insect odorant receptors, effectively "confusing" them or "masking" human odors.[13][14] It can also act as a contact repellent, activating chemoreceptors on the insects' legs and mouthparts.[12][13] The success of DEET underscores the potential of other N,N-dialkylbenzamides as effective insect repellents.[15]

Synthetic Strategies and Methodologies

The synthesis of N,N-dimethylbenzamide derivatives is typically straightforward and can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

General Synthetic Approaches

-

Acyl Chloride Method: This is a widely used and generally high-yielding method that involves converting a substituted benzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride is then reacted with dimethylamine to form the desired amide.[15]

-

Coupling Agent-Mediated Amidation: This approach allows for the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole).[15]

-

Copper-Catalyzed Reactions: More recent methods include copper-catalyzed one-pot reactions that can generate N,N-dimethylbenzamides from starting materials like benzyl cyanides and aryl iodides, using N,N-dimethylformamide (DMF) as the amide source.[16]

Detailed Experimental Protocol: Acyl Chloride Method

This protocol describes a representative synthesis of N,N-dimethyl-4-nitrobenzamide, a common intermediate.

Objective: To synthesize N,N-dimethyl-4-nitrobenzamide from 4-nitrobenzoic acid.

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

-

Aqueous solution of dimethylamine (e.g., 40%)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

-

Heat the mixture to reflux for 1.5-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Add dry DCM to the residue to obtain a solution of 4-nitrobenzoyl chloride. This is typically used in the next step without further purification.

-

-

Amidation:

-

In a separate flask, dissolve dimethylamine (1.2 eq) and triethylamine (3.0 eq) in DCM and cool the mixture in an ice-water bath.

-

Slowly add the solution of 4-nitrobenzoyl chloride prepared in the previous step to the cooled amine solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel or by recrystallization to afford the pure N,N-dimethyl-4-nitrobenzamide.

-

Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared to literature values.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the N,N-dimethylbenzamide scaffold is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties.

SAR in Anticancer Derivatives

For benzamide-based HDAC and kinase inhibitors, SAR studies have revealed several key principles:[8][17]

-

Substitution on the Benzene Ring: The position and nature of substituents on the phenyl ring are critical. For some HDAC inhibitors, a 2-substituent on the phenyl ring is important for activity.[8] In contrast, the presence of a chlorine atom or a nitro group on the same ring can significantly decrease anti-proliferative activity.[8]

-

The "Linker" Region: In many kinase inhibitors, the benzamide is part of a larger structure that links to another heterocyclic system. The length and flexibility of this linker can dramatically impact binding affinity.[2]

-

The N,N-Dimethyl Group: While providing metabolic stability, this group can be modified to explore interactions with specific sub-pockets of the target enzyme. For example, replacing it with a larger cyclic amine could enhance potency or alter selectivity.

Data Summary: Bioactivity of Benzamide Derivatives

The following table summarizes the in vitro activity of selected benzamide derivatives against various targets. This data is illustrative and highlights the potency that can be achieved with this scaffold.

| Compound ID | Target/Cell Line | Bioactivity (IC₅₀) | Reference |

| 7a (Picolinamide Derivative) | Acetylcholinesterase (AChE) | 2.49 µM | [9] |

| Compound 7 | K562 (Leukemia) | 2.27 µM | [2] |

| Compound 7 | HL-60 (Leukemia) | 1.42 µM | [2] |

| Compound 10 | K562 (Leukemia) | 2.53 µM | [2] |

| Compound 10 | HL-60 (Leukemia) | 1.52 µM | [2] |

| Compound 37 | Plasmodium falciparum (NF54) | 0.269 µM | [3] |

In Vitro and In Silico Evaluation Workflows

A robust drug discovery campaign requires a combination of experimental testing and computational modeling to efficiently identify and optimize lead compounds.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow outlines a typical procedure for evaluating the inhibitory activity of newly synthesized N,N-dimethylbenzamide derivatives against a target protein kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

In Silico Modeling in Lead Discovery

Computational techniques are indispensable for accelerating the drug discovery process.

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. For N,N-dimethylbenzamide derivatives, docking studies can help visualize how they fit into the active site of enzymes like AChE or various kinases, elucidating key binding interactions and guiding the design of more potent analogs.[7][10]

-

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties (e.g., steric and electrostatic fields). These models can be used to predict the activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.[7]

Challenges and Future Directions

While the N,N-dimethylbenzamide scaffold offers significant advantages, researchers must be mindful of potential challenges. Off-target effects are always a concern, and thorough selectivity profiling is essential. Additionally, the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of new derivatives must be carefully optimized to ensure adequate drug exposure and minimize toxicity.

The future of N,N-dimethylbenzamide derivatives in drug discovery remains bright. The versatility of this scaffold, combined with modern synthetic methods and computational design tools, will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. Continued exploration of novel substitution patterns and the application of these derivatives to new biological targets will be key areas of research in the coming years.

References

- Benchchem. (n.d.). Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Related Analogs.

- Wikipedia. (2024). DEET.

- Benchchem. (n.d.). Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule.

- Request PDF. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate.

- Swale, D. R., et al. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell Biology and Toxicology, 27(2), 149–157.

- MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.

- Guda, T., et al. (2017). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology.

- MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.

- PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.

- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

- DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. PMC - NIH.

- Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

- MDPI. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.

- Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC.

- Scilit. (n.d.). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues.

- Qiu, H., et al. (n.d.). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Sigma-Aldrich.

- Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Semantic Scholar.

- PubMed. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.

- ResearchGate. (n.d.). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.

- Sigma-Aldrich. (n.d.). N,N-Dimethylbenzamide 99 611-74-5.

- ResearchGate. (2015). (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.

- Scientific Research Publishing. (n.d.). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening.

- PubChem. (n.d.). N,N-Dimethylbenzamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening [scirp.org]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. DEET - Wikipedia [en.wikipedia.org]

- 13. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius [frontiersin.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

Solubility profile of 4-(3-aminophenyl)-N,N-dimethylbenzamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(3-aminophenyl)-N,N-dimethylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(3-aminophenyl)-N,N-dimethylbenzamide, a compound of interest in pharmaceutical and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds, outlines established methodologies for solubility determination, and details the thermodynamic analysis required for a complete solubility profile. By leveraging principles of physical chemistry and established analytical techniques, this document serves as a valuable resource for researchers working with novel benzamide derivatives.

Introduction to 4-(3-aminophenyl)-N,N-dimethylbenzamide

4-(3-aminophenyl)-N,N-dimethylbenzamide (CAS No. 179627-06-6) is a substituted aromatic amide with a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol .[1] Its structure, featuring a polar amide group, a basic amino group, and a largely nonpolar aromatic framework, suggests a nuanced solubility profile across a range of organic solvents. Understanding this profile is critical for a variety of applications, including:

-

Process Chemistry and Crystallization: Selecting appropriate solvents for synthesis, purification, and controlled crystallization is paramount for achieving desired purity and polymorphs.

-

Pharmaceutical Formulation: For drug development, solubility in various excipients and solvent systems dictates bioavailability and the feasibility of different dosage forms.

-

Analytical Method Development: The choice of solvent is crucial for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques.

Principles of Solubility: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The structure of 4-(3-aminophenyl)-N,N-dimethylbenzamide suggests the following solubility characteristics:

-

Polar Amide and Amino Groups: The presence of both a tertiary amide (-CON(CH3)2) and a primary amine (-NH2) group imparts polarity to the molecule. The amide group can act as a hydrogen bond acceptor, while the amino group can both donate and accept hydrogen bonds. This will favor solubility in polar protic and aprotic solvents.

-

Aromatic Rings and N,N-dimethyl Substitution: The two benzene rings and the dimethyl groups on the amide nitrogen contribute to the molecule's nonpolar character. This will enhance solubility in less polar organic solvents.[2]

Based on the solubility of structurally analogous compounds like N,N-dimethylbenzamide and 4-aminobenzamide, we can predict the solubility of 4-(3-aminophenyl)-N,N-dimethylbenzamide to be favorable in a range of common organic solvents.[2][3][4] For instance, N,N-dimethylbenzamide is highly soluble in ethanol, acetone, and chloroform.[4] 4-aminobenzamide shows good solubility in polar solvents like methanol, DMF, and NMP.[3] Therefore, it is anticipated that 4-(3-aminophenyl)-N,N-dimethylbenzamide will exhibit good solubility in polar aprotic solvents (e.g., DMF, DMSO, acetone) and polar protic solvents (e.g., ethanol, methanol), with moderate to low solubility in nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely adopted technique.[2] This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

-

4-(3-aminophenyl)-N,N-dimethylbenzamide (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 4-(3-aminophenyl)-N,N-dimethylbenzamide to several vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K).

-

Agitate the mixtures for a sufficient duration to reach equilibrium (typically 24-72 hours). The required time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 4-(3-aminophenyl)-N,N-dimethylbenzamide of known concentrations in the same solvent.

-

Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the solute in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5][6]

-

Calculate the solubility as the concentration of the saturated solution, taking into account the dilution factor.

-

Data Presentation and Thermodynamic Analysis

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data for 4-(3-aminophenyl)-N,N-dimethylbenzamide at 298.15 K

| Solvent | Dielectric Constant (approx.) | Solubility (mol/L) |

| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] |

| Acetone | 20.7 | [Experimental Value] |

| Dichloromethane | 8.9 | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] |

| n-Hexane | 1.9 | [Experimental Value] |

Thermodynamic Modeling

The temperature dependence of solubility can be described by the van't Hoff equation, which allows for the calculation of the thermodynamic parameters of dissolution, including the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution.

The Gibbs free energy of dissolution can be calculated using the following equation:

ΔG° = -RT ln(x)

where:

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

-

x is the mole fraction solubility of the solute

The enthalpy and entropy of dissolution can be determined from the slope and intercept of a plot of ln(x) versus 1/T, based on the integrated form of the van't Hoff equation:

ln(x) = - (ΔH°/R) * (1/T) + (ΔS°/R)

Caption: Logical relationship for the thermodynamic analysis of solubility data.

A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS° suggests that the system becomes more disordered upon dissolution. The sign and magnitude of ΔG° indicate the spontaneity of the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the key considerations for determining and understanding the solubility profile of 4-(3-aminophenyl)-N,N-dimethylbenzamide in organic solvents. By combining predictive analysis based on molecular structure with a robust experimental methodology like the shake-flask method, researchers can obtain accurate and reliable solubility data. Furthermore, the application of thermodynamic models allows for a deeper understanding of the dissolution process, providing valuable insights for process development, formulation, and other research applications.

References

Sources

The Compass of Molecular Design: A Technical Guide to Pharmacophore Modeling of Amino-Substituted Biphenyl Amides

This guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to the nuanced chemical space of amino-substituted biphenyl amides. Designed for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document moves beyond rote protocol recitation. Instead, it offers a strategic framework grounded in scientific first principles and field-proven insights, empowering you to not only execute but also to innovate within your own research endeavors.

Strategic Imperative: Why Pharmacophore Modeling for Amino-Substituted Biphenyl Amides?

The amino-substituted biphenyl amide scaffold is a privileged motif in modern medicinal chemistry, appearing in a diverse array of biologically active agents. These compounds are known to target a range of therapeutically relevant proteins, including but not limited to Poly (ADP-ribose) polymerase-1 (PARP-1), Fatty Acid Amide Hydrolase (FAAH), and various G-protein coupled receptors (GPCRs) like the 5-hydroxytryptamine 2B (5-HT2B) receptor.[1][2][3] The inherent flexibility of the biphenyl core, characterized by the torsional rotation around the central carbon-carbon single bond, presents both a challenge and an opportunity in drug design.[4][5]

Pharmacophore modeling provides a robust computational strategy to distill the essential three-dimensional arrangement of chemical features required for biological activity. By focusing on these key interaction points, we can transcend the limitations of two-dimensional structure-activity relationships (SAR) and navigate the complex conformational landscape of biphenyl amides to identify novel, potent, and selective modulators.

The Duality of Approach: Ligand-Based vs. Structure-Based Modeling

The choice between a ligand-based and a structure-based pharmacophore modeling approach is dictated by the availability of high-resolution structural data for the target of interest.

-

Ligand-Based Pharmacophore Modeling (LBPM): In the absence of a target structure, LBPM leverages the collective chemical information from a set of known active and inactive molecules. The fundamental premise is that compounds with similar biological activity share a common set of steric and electronic features arranged in a specific 3D geometry.

-

Structure-Based Pharmacophore Modeling (SBPM): When a high-quality crystal structure of the target protein, preferably in complex with a ligand, is available, SBPM becomes the preferred method. This approach directly maps the key interaction points within the binding site, providing a more direct and often more accurate pharmacophoric hypothesis.[1][6]

The following sections will detail the experimental workflows for both approaches, with specific considerations for the amino-substituted biphenyl amide scaffold.

Ligand-Based Pharmacophore Modeling Workflow

This workflow is particularly useful when exploring a novel target or when structural information is limited.

Step-by-Step Methodology

-

Dataset Curation:

-

Assemble a structurally diverse set of amino-substituted biphenyl amides with a wide range of biological activities (e.g., IC50 or Ki values).

-

The training set should ideally consist of at least 15-20 molecules.

-

Include both highly active and inactive compounds to enhance the model's ability to discriminate.

-

-

Conformational Analysis:

-

This is a critical step for flexible molecules like biphenyl amides.[4][5]

-

Generate a diverse ensemble of low-energy conformers for each molecule in the training set.

-

Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) with an appropriate force field (e.g., MMFF94, OPLS3e).

-

-

Pharmacophore Feature Definition:

-

Identify the key chemical features present in the training set molecules. For amino-substituted biphenyl amides, these typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) or Aromatic (AR) features

-

Positive Ionizable (PI) or Negative Ionizable (NI) features

-

-

-

Pharmacophore Model Generation:

-

Utilize a pharmacophore generation algorithm (e.g., HipHop, HypoGen) to identify common feature arrangements among the active molecules.

-

The algorithm will align the conformers of the active compounds and generate a series of pharmacophore hypotheses.

-

-

Model Validation:

-

Internal Validation: Assess the ability of the generated models to correctly classify the training set compounds.

-

External Validation: Challenge the best models with a test set of molecules not used in model generation. The test set should also contain both active and inactive compounds.

-

Statistical Metrics: Evaluate the models using metrics such as the Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curve analysis, and the Güner-Henry (GH) score. A GH score above 0.7 generally indicates a good model.[1]

-

Data Presentation

| Hypothesis | Features | Correlation Coefficient (r) | Cost Difference | Enrichment Factor (EF) | GH Score |

| Hypo-1 | 2 HBA, 1 HBD, 2 AR | 0.95 | 65.2 | 15.8 | 0.82 |

| Hypo-2 | 1 HBA, 1 HBD, 2 HY | 0.91 | 58.7 | 12.3 | 0.75 |

| ... | ... | ... | ... | ... | ... |

Table 1: Example of a summary table for ligand-based pharmacophore model validation.

Logical Workflow Diagram

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling Workflow

This approach offers a more targeted and often more accurate path to identifying novel ligands.

Step-by-Step Methodology

-

Target Preparation:

-

Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules that are not involved in key interactions.

-

-

Binding Site Identification:

-

Define the binding site based on the co-crystallized ligand or through computational pocket detection algorithms.

-

-

Interaction Mapping:

-

Analyze the interactions between the protein and a known ligand (if available).

-

Identify key hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

-

-

Pharmacophore Model Generation:

-

Model Refinement and Validation:

-

Refine the generated pharmacophore by adding excluded volume spheres to represent the steric constraints of the binding pocket.

-

Validate the model by its ability to retrieve known active compounds from a database of decoys.

-

Data Presentation

| Feature Type | Interacting Residue | Distance (Å) | Vector |

| HBA | Gly202 (backbone NH) | 2.9 | Yes |

| HBD | Ser243 (sidechain OH) | 3.1 | Yes |

| AR | Tyr235 (sidechain) | 4.5 | No |

| HY | Val215 (sidechain) | 3.8 | No |

Table 2: Example of a summary table for structure-based pharmacophore features.

Experimental Workflow Diagram

Caption: Structure-Based Pharmacophore Modeling Workflow.

Case Study: Pharmacophore-Based Design of 5-HT2B Receptor Antagonists

A notable application of pharmacophore modeling to biphenyl amides is the development of selective 5-HT2B receptor antagonists.[3][8] In this study, a structure-based pharmacophore model was generated from a doxepin-induced fit model of the 5-HT2B receptor.[3] The key pharmacophoric features identified were:

-

A protonated amine for a salt bridge interaction with Asp3.32.

-

A hydrophobic group.

-

An additional hydrogen bond with Asn6.55.

By aligning a known biphenyl amide lead compound with this pharmacophore, researchers were able to rationally design a novel biphenyl amide-tryptamine hybrid with significantly improved potency and selectivity.[3] This case study underscores the power of pharmacophore modeling to guide the optimization of lead compounds.

Advanced Considerations and Best Practices

-

Dynamic Pharmacophore Modeling: For targets with significant flexibility, consider using molecular dynamics (MD) simulations to generate an ensemble of protein conformations.[7][9] This "dynamic pharmacophore" approach can provide a more realistic representation of the binding site and improve the accuracy of virtual screening.[9]

-

Conformational Restraint: For the biphenyl core, it is crucial to adequately sample the torsional landscape. Be mindful that ortho-substituents can significantly restrict rotation and influence the preferred conformation.[5]

-

Integrated Approaches: Pharmacophore modeling is most powerful when integrated with other computational techniques such as molecular docking and QSAR.[1] Hits from a pharmacophore-based virtual screen should be subsequently docked into the target's binding site to refine their binding poses and prioritize them for experimental testing.

Conclusion

Pharmacophore modeling is an indispensable tool in the modern drug discoverer's arsenal, particularly for navigating the chemical space of complex scaffolds like amino-substituted biphenyl amides. By embracing a scientifically rigorous and strategically sound approach, researchers can leverage this technique to accelerate the identification and optimization of novel therapeutics. This guide provides the foundational knowledge and practical workflows to empower your own successful application of pharmacophore modeling.

References

-

Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). PMC. [Link]

-

Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure. (2011). PubMed. [Link]

-

Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. (n.d.). PMC. [Link]

-

Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. (2025). ResearchGate. [Link]

-

Pharmacophore Modeling, Virtual and Biological Screening Studies to Identify Novel PARP1 Inhibitors. (n.d.). PubMed. [Link]

-

Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists. (n.d.). PMC. [Link]

-

Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017). PLOS ONE. [Link]

-

Approximating protein flexibility through dynamic pharmacophore models: application to fatty acid amide hydrolase (FAAH). (n.d.). PMC. [Link]

-

Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. (2017). PMC. [Link]

-

The pharmacophore modelling of PARP-1 based on the structure of the... (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of biphenyl amides that modulate the US28 receptor. (2014). PubMed. [Link]

-

Schematic representation of the conformational equilibrium in biphenyl... (n.d.). ResearchGate. [Link]

-

Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists. (2025). ResearchGate. [Link]

-

Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-Alzheimer's agents through pharmacophore-based virtual screening, molecular docking and experimental validation. (2023). ResearchGate. [Link]

-

Conformational analysis of biphenyls: an upside-down view. (2010). Henry Rzepa's Blog. [Link]

-

Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). PMC. [Link]

-

4-AMINOBIPHENYL. (2004). NCBI Bookshelf. [Link]

-

Preparation of amino biphenyl derivatives. (n.d.). ResearchGate. [Link]

-

Conformations of Biphenyls. (2023). Chemistry LibreTexts. [Link]

-

Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. (2020). Arizona State University. [Link]

-

Case Studies in Analog Design. (2008). Drug Design Org. [Link]

-

Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. (2020). PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. (2020). MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI. [Link]

Sources

- 1. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacophore-based tailoring of biphenyl amide derivatives as selective 5-hydroxytryptamine 2B receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach | PLOS One [journals.plos.org]

- 7. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Approximating protein flexibility through dynamic pharmacophore models: application to fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Structure & Pharmacological Profiling of 3-Aminophenyl Substituted Benzamides

The following technical guide details the electronic structure, synthesis, and pharmacological implications of 3-aminophenyl substituted benzamides . This analysis focuses on the

Executive Summary

The

Molecular Architecture & Electronic Fundamentals

Conformational Dynamics & Intramolecular Bonding

The defining electronic feature of aminophenyl benzamides is the interaction between the amide moiety and the aniline amine.

-

Ortho (2-amino) Case: Forms a pseudo-six-membered ring via an intramolecular hydrogen bond (

).[1] This "locks" the conformation, presenting a bidentate face to the Zinc ion in HDAC active sites. -

Meta (3-amino) Case: The 3-amino group is geometrically distant from the carbonyl oxygen.[1] It cannot form an intramolecular hydrogen bond.[1] Consequently, the molecule adopts a trans-extended conformation to minimize steric repulsion. This increases the entropic penalty for binding to pockets requiring a compact fold.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal distinct localizations for the frontier orbitals, which dictate reactivity:

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the 3-aminophenyl ring , specifically the lone pair of the aniline nitrogen. This makes the 3-position the primary site for oxidative metabolism or electrophilic attack.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzamide carbonyl and the bridging amide bond . This separation of HOMO (tail) and LUMO (head) creates a "push-pull" electronic system, though weaker than in para-conjugated systems due to the meta connectivity.

Electrostatic Potential (MEP) & ZBG Failure

In the context of HDAC inhibition, the "Zinc Binding Group" (ZBG) requires a region of high negative electrostatic potential to chelate

-

Analysis: The 3-amino isomer exposes the carbonyl oxygen as a hard nucleophile, but the aniline nitrogen is too far to assist in chelation. The resulting monodentate interaction is insufficient to displace the water molecule in the HDAC catalytic pocket, rendering 3-aminophenyl derivatives significantly less potent (often

less active) than their 2-amino counterparts.

Visualization: Electronic & Structural Logic

The following diagram illustrates the critical electronic divergence between the active (2-amino) and inactive/linker (3-amino) scaffolds.

Caption: Comparative electronic and conformational logic flow. The 3-amino (meta) substitution breaks the H-bond network required for high-affinity Zinc binding, shifting the molecule's role from a primary pharmacophore to a structural linker.[1]

Chemical Synthesis Protocol

Objective: Synthesis of

Step 1: Amide Coupling (Nucleophilic Acyl Substitution)

-

Reagents: 3-Nitroaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (

, 1.2 eq). -

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

-

Protocol:

-

Dissolve 3-nitroaniline in dry DCM at

under inert atmosphere ( -

Add

followed by the dropwise addition of benzoyl chloride to control the exotherm. -

Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

-

Workup: Wash with 1M HCl (removes unreacted amine), then sat.

(removes acid), then Brine. Dry over -

Product:

-(3-nitrophenyl)benzamide (Yellow solid).

-

Step 2: Chemoselective Reduction (Nitro to Amine)

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

, 5.0 eq). -

Solvent: Ethanol/Water (3:1).

-

Why this method? Unlike

hydrogenation, Fe/ -

Protocol:

-

Suspend the nitro-intermediate in EtOH/

.[1] -

Add Fe powder and

.[2] -

Reflux (

) for 1–2 hours. The reaction is complete when the yellow color fades to a colorless/grey slurry. -

Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash with hot ethanol.[1]

-

Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water.[1][3]

-

Validation:

-NMR (DMSO-

-

Quantitative Data: Substituent Effects

The electronic influence of the 3-amino group can be quantified using Hammett constants and pKa shifts.[1]

| Parameter | Value / Description | Implication |

| Hammett | -0.16 | Weakly electron-donating from the meta position.[1] Increases electron density on the ring. |

| Hammett | -0.66 | (For comparison) Para donation is much stronger due to direct resonance. |

| Amide | ~14-15 | The 3-amino group makes the amide proton slightly less acidic than a 3-nitro analog (due to EDG effect).[1] |

| Aniline | ~3.5 - 4.0 | The benzamido group (EWG) on the ring lowers the basicity of the 3-amino group compared to unsubstituted aniline ( |

| Solubility (logP) | ~1.5 - 2.0 | Moderate lipophilicity; good membrane permeability.[1] |

Computational Methodology (DFT)

To replicate the electronic property analysis, use the following computational setup:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311+G(d,p) . (Diffuse functions + are crucial for describing the lone pair electrons on the nitrogen and oxygen).

-

Solvation Model: IEFPCM (Water or DMSO) to mimic biological environments.

-

Key Descriptors to Extract:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

-

References

-

HDAC Inhibitor Pharmacophores & Entinostat Analogs

-

Electronic Properties of Benzamides (DFT Studies)

- Title: Proton Affinity and Molecular Basicity of m- and p-Substituted Benzamides in Gas Phase and in Solution: A Theoretical Study.

- Source: Intern

-

URL:[Link]

-

Synthesis of Aminophenyl Benzamides

-

Selectivity Mechanisms (Foot Pocket)

Sources

- 1. BENZYL-(3-NITRO-PHENYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nanobioletters.com [nanobioletters.com]

Methodological & Application

Application Note: Optimized Amide Coupling Strategies for 4-(3-aminophenyl)-N,N-dimethylbenzamide

Executive Summary

This guide details the synthetic protocols for generating amide libraries or intermediates using 4-(3-aminophenyl)-N,N-dimethylbenzamide (referred to herein as Substrate-A ).

Substrate-A is a biphenyl aniline derivative. While the meta-positioning of the amine mitigates direct resonance deactivation from the electron-withdrawing amide on the distal ring, the molecule remains a weak nucleophile compared to alkyl amines. Standard carbodiimide couplings (EDC/NHS) often result in sluggish kinetics or low conversion. This note prioritizes high-energy active ester methods (HATU) and propylphosphonic anhydride (T3P) cycles to ensure quantitative conversion.

Molecule Profile & Pre-Reaction Considerations

Structural Analysis

-

Nucleophile: Primary aromatic amine (Aniline).

-

Electronic Environment: The amine is on a phenyl ring attached to an electron-deficient benzamide system. The lone pair is delocalized into the aromatic system, reducing nucleophilicity.

-

Solubility: Poor in non-polar solvents (Hexane, Et2O). Moderate to Good in DCM, EtOAc. Excellent in DMF, DMSO, and NMP.

Critical Pre-Requisites

-

Free-Base Form: Ensure Substrate-A is a free base. If supplied as a hydrochloride salt, perform a wash with saturated NaHCO₃/EtOAc or add an extra equivalent of base (DIPEA) to the reaction.

-

Solvent Selection: Due to the biphenyl core,

stacking can reduce solubility. DMF or NMP are recommended for the reaction phase to prevent precipitation of the intermediate.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific carboxylic acid partner.

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate properties and scale.

Experimental Protocols

Method A: HATU-Mediated Coupling (The Gold Standard)

Best for: Discovery chemistry, library synthesis, and valuable acid partners. Mechanism: Generates a highly reactive O-At active ester, accelerating attack by the sluggish aniline.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Substrate-A (1.0 – 1.1 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure:

-

Activation: In a dried vial/flask, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

-

Base Addition: Add DIPEA dropwise. The solution should turn yellow (liberation of HOAt anion). Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.

-

Coupling: Add Substrate-A (dissolved in minimal DMF) to the reaction mixture.

-

Reaction: Stir at RT for 2–16 hours.

-

QC Check: Monitor by LCMS. If conversion < 50% after 4 hours, heat to 50°C.

-

-

Workup:

-

Dilute with EtOAc (10x reaction volume).

-

Wash sequence: 1x Sat. NaHCO₃, 1x Water, 1x Brine. (Note: Water washes remove DMF).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Method B: T3P (Propylphosphonic Anhydride) Cycle

Best for: Scale-up (>5g), chiral acids (low epimerization risk), and easy purification. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Substrate-A (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

-

Solvent: EtOAc (preferred) or DMF.

Step-by-Step Procedure:

-

Combine: Charge the flask with Carboxylic Acid , Substrate-A , and the solvent (EtOAc).

-

Base: Add Pyridine (or NMM).

-

Reagent: Add T3P solution dropwise at 0°C (exothermic).

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Note: T3P kinetics with anilines can be slower than HATU. If slow, heat to reflux (EtOAc) or 80°C (DMF).

-

-

Workup (The "T3P Advantage"):

-

T3P byproducts are water-soluble.[2]

-

Wash organic layer with water, 1N HCl (to remove pyridine/excess aniline), and brine.

-

Evaporate solvent. Often yields pure product without chromatography.

-

Method C: Acid Chloride Generation (The "Sledgehammer")

Best for: Extremely hindered acids or when HATU fails. Warning: Not suitable for acid-sensitive protecting groups (e.g., Boc).

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Oxalyl Chloride (1.2 equiv) + cat. DMF (1 drop) OR Thionyl Chloride (excess).

-

Substrate-A (1.0 equiv)[3]

-

Base: Triethylamine (Et₃N) (2.0 equiv) or Pyridine.

-

Solvent: DCM (anhydrous).[1]

Step-by-Step Procedure:

-

Activation: Dissolve Acid in DCM. Add Oxalyl Chloride dropwise followed by catalytic DMF. Stir until gas evolution ceases (1 hr). Concentrate to remove excess oxalyl chloride.

-

Coupling: Re-dissolve the crude acid chloride in DCM.

-

Addition: Add Substrate-A and Et₃N .

-

Reaction: Stir at RT. Reaction is usually instantaneous (< 1 hour).

-

Quench: Add water carefully.

Mechanistic Insight: Why HATU for this Substrate?

The following diagram illustrates the specific activation pathway required for Substrate-A . The key is the formation of the O-At active ester, which is sufficiently electrophilic to overcome the poor nucleophilicity of the biphenyl aniline.

Figure 2: Mechanistic pathway of HATU coupling highlighting the critical active ester formation.[1]

Data Summary & Comparison

| Feature | HATU / DIPEA | T3P / Pyridine | Acid Chloride |

| Reactivity | Very High | Moderate | Extreme |

| Aniline Conversion | >95% (Excellent) | >85% (Good) | >98% (Excellent) |

| Epimerization Risk | Low (with HOAt) | Very Low | High |

| Purification | Chromatography Required (remove HOAt) | Extraction often sufficient | Extraction sufficient |

| Cost | High | Moderate | Low |

| Green Chemistry | Poor (Atom economy) | Excellent | Moderate |

Troubleshooting Guide

-

Problem: LCMS shows starting material (Substrate-A) remaining after 16h.

-

Problem: Product precipitates during reaction.

-

Problem: Low yield with Boc-protected amino acids.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][7][8] Tetrahedron, 61(46), 10827-10852. [Link]

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Leveraging the 4-(3-aminophenyl)-N,N-dimethylbenzamide Scaffold for the Development of Novel Histone Deacetylase (HDAC) Inhibitors

An Application Guide for Drug Discovery Researchers

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers and other diseases.[1][2] This has established them as significant targets for therapeutic intervention. Among the various classes of HDAC inhibitors (HDACi), benzamides have emerged as a promising chemotype, with several compounds advancing into clinical trials.[3] This document provides a detailed guide for researchers on utilizing the 4-(3-aminophenyl)-N,N-dimethylbenzamide core structure as a versatile scaffold for the rational design and synthesis of novel, potent, and selective HDAC inhibitors. We present the scientific rationale, detailed protocols for chemical synthesis, in vitro enzymatic assays, and cell-based validation experiments, offering a comprehensive workflow from compound conception to preliminary biological evaluation.

Introduction: The Rationale for Targeting HDACs with Benzamides

HDACs function by removing acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[3] In many malignancies, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and promoting cell survival and proliferation.[1][2] HDAC inhibitors counteract this by inducing histone hyperacetylation, which relaxes chromatin structure and reactivates gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

The canonical pharmacophore for most HDAC inhibitors consists of three key moieties:

-

Zinc-Binding Group (ZBG): Chelates the essential Zn²⁺ ion in the enzyme's active site.

-

Linker: An aliphatic or aromatic chain that occupies the hydrophobic channel of the active site.

-

Cap Group: A larger, often aromatic, moiety that interacts with residues at the rim of the active site, influencing isoform selectivity and pharmacokinetic properties.[1][2][6]

The 4-(3-aminophenyl)-N,N-dimethylbenzamide scaffold effectively integrates these features. The o-amino group on the phenyl ring serves as an effective ZBG, while the benzamide core acts as a rigid linker and a foundation for the cap group, which can be extensively modified.[4][7] This structure provides a robust starting point for developing inhibitors with high potency and selectivity, particularly for Class I HDACs (HDAC1, 2, and 3), which are the most relevant targets for cancer therapy.[1][8]

Synthesis of 4-(3-aminophenyl)-N,N-dimethylbenzamide Derivatives

The modular nature of this scaffold allows for the synthesis of a diverse library of compounds through standard amide coupling reactions. The general strategy involves coupling a functionalized benzoic acid (the "Cap") with an appropriate o-phenylenediamine derivative (the "ZBG").

General Synthetic Scheme

The most common synthetic route involves the activation of a carboxylic acid, followed by its reaction with an amine. This is a robust and widely applicable method in medicinal chemistry.

Protocol 2.1: Synthesis of N-(2-aminophenyl)-4-(dimethylamino)benzamide

This protocol details a representative synthesis. It is crucial to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-(Dimethylamino)benzoic acid

-

1,2-Phenylenediamine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dry Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Acid Chloride Formation:

-

To a solution of 4-(dimethylamino)benzoic acid (1.0 mmol, 1 equiv) in dry DCM (10 mL) under an inert atmosphere (N₂ or Ar), add a catalytic drop of dry DMF.

-

Slowly add thionyl chloride (1.2 mmol, 1.2 equiv) dropwise at 0 °C (ice bath).[4]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Causality Note: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent amide coupling. DMF acts as a catalyst for this transformation.

-

-

Amide Coupling:

-

In a separate flask, dissolve 1,2-phenylenediamine (1.1 mmol, 1.1 equiv) and triethylamine (2.0 mmol, 2.0 equiv) in dry DCM (10 mL).

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared acid chloride solution from step 1 to the amine solution dropwise.

-

Allow the reaction to stir at room temperature overnight (12-18 hours).[9]

-

Causality Note: Triethylamine acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation. Using a slight excess of the diamine can be complex; an alternative is to use a protected diamine to prevent di-acylation. For this scaffold, careful control of stoichiometry is key.

-

-

Work-up and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HCl), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure product.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

In Vitro Evaluation of HDAC Inhibitory Activity

The first biological assessment is to determine the compound's ability to inhibit HDAC enzymes directly. Commercially available assay kits provide a reliable and high-throughput method for this.[10][11][12][13]

Protocol 3.1: Fluorometric HDAC Inhibition Assay

This protocol is based on the principle where an acetylated peptide substrate is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.[12][14]

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease and a potent HDACi like Trichostatin A to stop the reaction)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., SAHA or Trichostatin A)

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[14]

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of your test compounds and the positive control (e.g., SAHA) in assay buffer. The final DMSO concentration should be kept constant and low (<1%) across all wells.

-

Dilute the HDAC enzyme to the working concentration in cold assay buffer immediately before use.

-

-

Assay Plate Setup (per well):

-

Blank (No Enzyme): 40 µL Assay Buffer + 10 µL Substrate Solution.

-

Vehicle Control (100% Activity): 30 µL Assay Buffer + 10 µL Enzyme + 10 µL Substrate Solution (+ vehicle, e.g., 1% DMSO).

-

Test Compound: 20 µL Assay Buffer + 10 µL Test Compound (at various concentrations) + 10 µL Enzyme + 10 µL Substrate Solution.

-

Positive Control: 20 µL Assay Buffer + 10 µL SAHA (at various concentrations) + 10 µL Enzyme + 10 µL Substrate Solution.

-

-

Reaction and Development:

-

Incubate the plate at 37 °C for 30-60 minutes.[4]

-

Causality Note: This incubation allows the enzyme to process the substrate. The optimal time may vary by isoform and should be determined empirically to ensure the reaction is in the linear range.

-

Stop the enzymatic reaction by adding 50 µL of Developer Solution to each well.

-

Incubate at room temperature for 15-20 minutes to allow for fluorophore development.[15]

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity using a plate reader.

-

Subtract the blank reading from all other wells.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Data Presentation

Summarize the results in a table for clear comparison of potency and selectivity.

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |

| Scaffold | >10,000 | >10,000 | >10,000 | >10,000 |

| Derivative 1 | 95 | 260 | 255 | >20,000 |

| Derivative 2 | 150 | 310 | 290 | >25,000 |

| SAHA (Control) | 50 | 65 | 70 | 15 |

Table 1: Example in vitro inhibitory activities of synthesized compounds against various HDAC isoforms. Data is hypothetical, inspired by published results for similar compounds.[8]

Cell-Based Evaluation of Candidate Inhibitors

After identifying potent inhibitors in vitro, the next critical step is to assess their activity in a cellular context. This confirms cell permeability and target engagement and evaluates the desired anti-cancer effects.

Protocol 4.1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16][17] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18]

Materials:

-

Cancer cell line (e.g., HeLa, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS, sterile filtered)[16]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.[16]

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubate for 48-72 hours.

-

Causality Note: The 72-hour time point is common for assessing anti-proliferative effects, as it covers multiple cell doubling times.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percent viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Protocol 4.2: Western Blot for Histone Acetylation

This protocol confirms that the compound inhibits HDAC activity within the cell by measuring the accumulation of acetylated histones (e.g., Acetyl-Histone H3 or H4), a direct downstream marker of HDAC inhibition.[21][22]

Materials:

-

Cells treated with test compounds as in the viability assay.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Total Histone H3 or β-actin for loading control).[22]

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with compounds at concentrations around their GI₅₀ for 6-24 hours.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-Acetyl-H3, diluted in blocking buffer) overnight at 4 °C.[21]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Data Interpretation: An increase in the acetylated histone signal in compound-treated lanes compared to the vehicle control indicates successful target engagement. The loading control (Total H3 or β-actin) should remain constant across all lanes.

-

Conclusion and Future Directions

The 4-(3-aminophenyl)-N,N-dimethylbenzamide scaffold represents a validated and highly tractable starting point for the discovery of novel HDAC inhibitors. The synthetic accessibility and the clear structure-activity relationships that can be established make it an excellent tool for academic and industrial researchers. The protocols outlined in this guide provide a comprehensive framework for synthesizing, screening, and validating new chemical entities based on this core. Future work should focus on modifying the "Cap" group to enhance isoform selectivity—for example, designing bulkier groups to selectively target HDAC6 or specific motifs to improve HDAC1/2/3 selectivity—and optimizing pharmacokinetic properties to develop clinically viable drug candidates.

References

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu

- Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers.

- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors. Promega.

- CN1012498B - The preparation method of N-(2'-aminophenyl)-benzamide derivative.

- Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. PMC.